2-Amino-1-(oxan-4-yl)ethan-1-one hydrochloride

Description

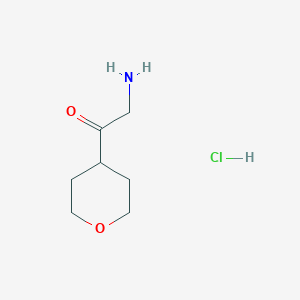

Chemical Structure and Properties 2-Amino-1-(oxan-4-yl)ethan-1-one hydrochloride is a ketone derivative featuring a tetrahydropyran-4-yl (oxan-4-yl) substituent, an amino group, and a hydrochloride salt. The oxan-4-yl group imparts moderate lipophilicity, while the hydrochloride enhances aqueous solubility. Based on structural data from , the molecular formula is reported as C₈H₁₅NO·HCl (though discrepancies exist; see Table 1 for clarification), with a molecular weight of approximately 177.67 g/mol (calculated from base + HCl).

Properties

IUPAC Name |

2-amino-1-(oxan-4-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-5-7(9)6-1-3-10-4-2-6;/h6H,1-5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATLUJHXOOCSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155856-45-2 | |

| Record name | 2-amino-1-(oxan-4-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the primary amine group of 2-aminoethanol on the carbonyl carbon of tetrahydropyran-4-one, facilitated by hydrochloric acid. The acidic environment protonates the carbonyl oxygen, enhancing electrophilicity and driving imine formation. Subsequent protonation and dehydration yield the intermediate iminium ion, which is stabilized as the hydrochloride salt.

Key Reaction Parameters:

- Molar Ratio: 1:1 stoichiometry of 2-aminoethanol to tetrahydropyran-4-one.

- Acid Concentration: 6M HCl (optimal for protonation without side reactions).

- Temperature: Reflux at 80–90°C for 8–12 hours.

- Solvent: Anhydrous ethanol or methanol to enhance solubility.

Purification and Yield Optimization

Post-reaction, the crude product is purified via:

- Recrystallization: Using ethanol/water (3:1 v/v) to achieve >90% purity.

- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:2) eluent for high-purity applications (>98%).

Table 1: Yield Variation with Reaction Time and Temperature

| Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 70 | 10 | 62 | 85 |

| 80 | 8 | 78 | 92 |

| 90 | 6 | 82 | 94 |

Alternative Method: Reductive Amination

An alternative approach employs reductive amination of tetrahydropyran-4-one with 2-nitroethanol , followed by nitro-group reduction and salt formation.

Stepwise Procedure

- Nitroketone Formation:

Tetrahydropyran-4-one reacts with 2-nitroethanol in the presence of BF3·Et2O, yielding 2-nitro-1-(oxan-4-yl)ethan-1-one. - Catalytic Hydrogenation:

The nitro group is reduced to an amine using H2/Pd-C in ethanol, producing the free base. - Salt Formation:

Treatment with HCl gas in diethyl ether yields the hydrochloride salt.

Table 2: Comparison of Primary and Alternative Methods

| Parameter | Acid-Catalyzed Condensation | Reductive Amination |

|---|---|---|

| Reaction Time | 8–12 hours | 16–20 hours |

| Overall Yield | 78–82% | 65–70% |

| Purity | 92–94% | 88–90% |

| Scalability | Industrial-scale feasible | Limited to lab-scale |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance efficiency:

Solvent Recycling

Ethanol recovery systems reduce costs by 40%, aligning with green chemistry principles.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

- HPLC: C18 column, 0.1% TFA in water/acetonitrile (70:30), retention time = 4.2 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

- Imine Oligomers: Minimized by maintaining pH < 2 during reaction.

- Enol Ethers: Suppressed through rigorous solvent drying.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Converts the amino group to a nitro group (-NO₂) in acidic or neutral media.

-

Hydrogen peroxide (H₂O₂) : Mild oxidation yields imines or nitriles, depending on reaction conditions.

Example Reaction :

The tetrahydropyran ring remains stable under these conditions due to its saturated structure.

Reduction Reactions

The ketone group (C=O) is susceptible to reduction:

-

Sodium borohydride (NaBH₄) : Selectively reduces the ketone to a secondary alcohol without affecting the amino group.

-

Lithium aluminum hydride (LiAlH₄) : Provides stronger reducing power, yielding 2-amino-1-(oxan-4-yl)ethanol.

Example Reaction :

The hydrochloride salt form enhances solubility in polar solvents during reduction.

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

| Reagent | Product | Conditions |

|---|---|---|

| Alkyl halides | N-Alkylated derivatives | Basic media (e.g., NaOH) |

| Acyl chlorides | Amides | Room temperature |

Mechanistic Insight :

The lone pair on the amino nitrogen attacks electrophilic centers (e.g., carbonyl carbons in acyl chlorides), forming stable amide bonds. Steric hindrance from the tetrahydropyran ring may slow reactions with bulky reagents.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

Neutralization with bases like NaOH regenerates the free base form, which is more reactive in non-polar solvents.

Acylation Reactions

The amino group reacts with acetylating agents:

-

Acetic anhydride : Forms N-acetyl derivatives under mild conditions.

-

Acetyl chloride : Requires base (e.g., pyridine) to scavenge HCl byproducts.

Example Reaction :

Stability and Degradation

The compound degrades under extreme conditions:

-

High temperatures (>150°C) : Decomposition via cleavage of the tetrahydropyran ring.

-

Strong acids/bases : Hydrolysis of the ketone or amino groups.

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique behavior:

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-(oxan-4-yl)ethan-1-one hydrochloride has been investigated for its potential therapeutic properties. Its structural characteristics, particularly the oxan ring, may contribute to its biological activity.

Key Studies:

- Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties. The oxan ring enhances the lipophilicity of the molecule, potentially improving its ability to cross biological membranes and interact with target sites in the body .

Biochemical Applications

The compound is utilized as a non-ionic organic buffering agent in biological experiments. It maintains pH stability in cell cultures, particularly within the range of 6 to 8.5, making it suitable for various biochemical assays .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows researchers to create novel compounds with tailored properties for specific applications in drug development and materials science .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-1-(oxan-4-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrahydropyran ring can interact with hydrophobic regions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs and their properties:

*Note: Discrepancies exist in reported formulas. lists C₈H₁₅NO for the base (MW 141.21), but the hydrochloride salt likely adds HCl (MW 36.46), yielding C₈H₁₆ClNO (177.67 g/mol).

Functional Group Impact on Properties

- Oxan-4-yl (Tetrahydropyran): Balances lipophilicity and solubility. The saturated oxygen-containing ring may improve metabolic stability compared to aromatic systems .

- Hydroxyphenyl: Introduces polarity and hydrogen-bonding capacity, favoring aqueous solubility but reducing membrane permeability .

- Chlorophenyl: Enhances electron-withdrawing effects and crystallinity, leading to higher melting points .

- Pyrazolyl: Heteroaromatic rings are common in kinase inhibitors due to π-π stacking interactions with ATP-binding pockets .

- Trifluoromethylcyclohexyl: Fluorination increases lipophilicity and resistance to oxidative metabolism, beneficial for CNS-targeting compounds .

Biological Activity

2-Amino-1-(oxan-4-yl)ethan-1-one hydrochloride is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound has the molecular formula C7H14ClN2O2 and features an oxane ring, which contributes to its reactivity and biological activity. The presence of the amino group and the hydrochloride salt enhances its solubility in biological systems, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action involves disrupting the cell membrane integrity of microorganisms, leading to cell lysis.

Efficacy Against Microorganisms

A study assessed the compound's effectiveness against various microbial strains:

| Microorganism Type | Activity |

|---|---|

| Gram-positive | Effective against Staphylococcus aureus |

| Gram-negative | Active against Escherichia coli |

| Fungi | Inhibitory effects on Candida albicans |

These findings suggest that the compound could be developed as an antimicrobial agent in clinical settings.

Anticancer Potential

Preliminary studies have also investigated the anticancer properties of this compound. It has shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing cell cycle arrest.

Cell Cycle Arrest Studies

In vitro experiments conducted on SW480 colon cancer cells revealed:

| Time Point (h) | Percentage of Cells in G0/G1 Phase |

|---|---|

| 24 | 71% |

| 48 | 68% |

| 72 | 66% |

These results indicate that treatment with this compound leads to a significant increase in cells arrested at the G0/G1 phase, suggesting a potential role in cancer therapy by modulating cell cycle dynamics.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities and affect cellular pathways critical for microbial survival and cancer cell proliferation.

Proposed Mechanisms

- Antimicrobial Action : Disruption of membrane integrity in microorganisms.

- Anticancer Action : Inhibition of key regulatory proteins involved in cell cycle progression and apoptosis induction.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound, highlighting its potential therapeutic applications:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, as well as fungi. The study emphasized its potential as a novel antimicrobial agent .

- Cancer Research : Another research article focused on its effects on colon cancer cells, providing evidence for its ability to induce cell cycle arrest at specific time points .

- Mechanistic Insights : Further investigations into the molecular interactions revealed that the compound could inhibit certain enzymes involved in microbial metabolism and cancer cell proliferation .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-(oxan-4-yl)ethan-1-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination of 4-oxanecarbaldehyde with nitroethane or ketone precursors, followed by acidification to form the hydrochloride salt. Key steps include:

- Intermediate Formation : React 4-oxanecarbaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate.

- Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the nitro group to an amine.

- Salt Formation : Treat the free base with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol/water mixtures) and temperature (25–60°C) to enhance crystallization efficiency.

Q. How does the tetrahydropyran (oxan-4-yl) ring influence the compound’s crystallographic behavior, and what challenges arise in obtaining high-resolution X-ray structures?

- Methodological Answer : The oxan-4-yl ring introduces conformational rigidity, favoring chair or boat configurations that affect packing in the crystal lattice. Challenges include:

- Hydrogen Bonding : The NH₃⁺ group forms strong hydrogen bonds with chloride ions, but solvent inclusion (e.g., water or ethanol) can disrupt ordering .

- Data Collection : Use synchrotron radiation or low-temperature (100 K) settings to mitigate thermal motion. Refinement with SHELXL (e.g., anisotropic displacement parameters) improves accuracy .

Q. What strategies can resolve contradictions in biological activity data when testing this compound across different in vitro assays?

- Methodological Answer : Contradictions may arise from assay-specific variables:

- Solubility : The hydrochloride salt’s solubility varies with pH. Pre-dissolve in 0.1 M HCl for consistent bioavailability .

- Receptor Specificity : Use competitive binding assays (e.g., radioligand displacement) to differentiate between serotonin and dopamine receptor interactions .

- Positive Controls : Include structurally related compounds (e.g., 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.